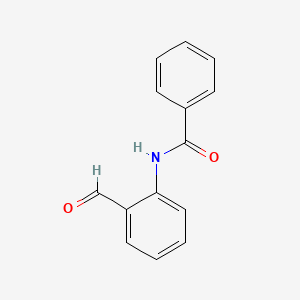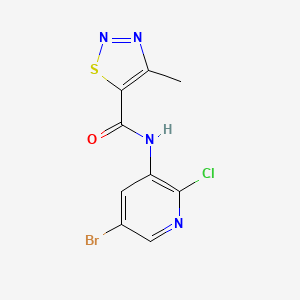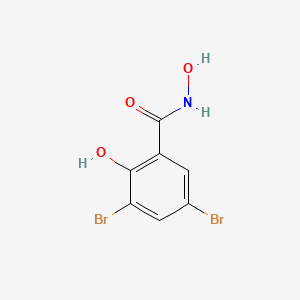
3,5-dibromo-N,2-dihydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-N,2-dihydroxybenzamide is an organic compound with the molecular formula C7H5Br2NO3 It is characterized by the presence of two bromine atoms and two hydroxyl groups attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dibromo-N,2-dihydroxybenzamide typically involves the bromination of a precursor compound. One common method starts with 2-amino-3,5-dibromobenzaldehyde, which is then subjected to further reactions to introduce the hydroxyl and amide groups . The reaction conditions often involve the use of bromine and iron powder in an acidic medium, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dibromo-N,2-dihydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the bromine atoms or the hydroxyl groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include lithium diisopropylamide for lithiation, bromine for bromination, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms.
Applications De Recherche Scientifique
3,5-Dibromo-N,2-dihydroxybenzamide has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex molecules and as a reagent in various organic reactions
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 3,5-dibromo-N,2-dihydroxybenzamide exerts its effects involves its interaction with specific molecular targets. For example, it has been shown to inhibit photosynthetic electron transport by interacting with chlorophyll and other components of the photosynthetic apparatus . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dibromo-2-hydroxy-N-phenylbenzamide: Similar in structure but with a phenyl group attached to the nitrogen atom.
2-Amino-3,5-dibromobenzaldehyde: A precursor in the synthesis of 3,5-dibromo-N,2-dihydroxybenzamide
3,5-Dibromoanthranilic acid amides and hydrazides: These compounds have similar bromine substitutions and are used in various chemical and biological studies.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its biological activity make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
35763-16-7 |
|---|---|
Formule moléculaire |
C7H5Br2NO3 |
Poids moléculaire |
310.93 g/mol |
Nom IUPAC |
3,5-dibromo-N,2-dihydroxybenzamide |
InChI |
InChI=1S/C7H5Br2NO3/c8-3-1-4(7(12)10-13)6(11)5(9)2-3/h1-2,11,13H,(H,10,12) |
Clé InChI |
AWGBKZRMLNVLAF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1C(=O)NO)O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[[3-hydroxy-2-(quinoxaline-2-carbonylamino)propanoyl]amino]propanoate](/img/structure/B14010994.png)
![1-Benzyl-3-[2-(diethoxymethyl)-1,2,4-triazol-3-yl]thiourea](/img/structure/B14011001.png)
![3-(Trifluoromethyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B14011003.png)
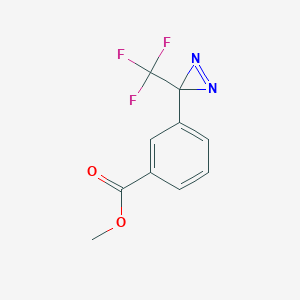
![4-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14011012.png)
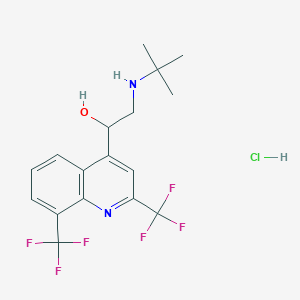
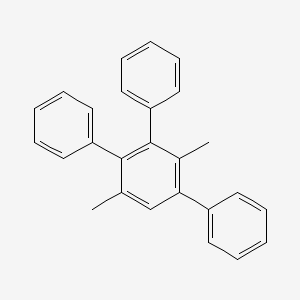


![2-Azaspiro[4.4]nonane-1,3-dione,2-(3-chloro-4-methylphenyl)-](/img/structure/B14011037.png)

